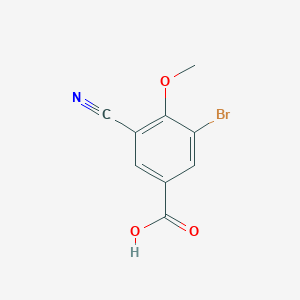
(S)-3-Phenylpiperazin-2-one
Vue d'ensemble
Description
(S)-3-Phenylpiperazin-2-one is a synthetic compound that has been used for a variety of applications due to its unique properties. It is a cyclic amide that is composed of a piperazine ring and a phenyl group. It is a chiral compound, and the (S) enantiomer is the most commonly used form. This compound has been found to have a variety of applications in both scientific research and laboratory experiments.
Applications De Recherche Scientifique
Molecular Structure and Drug Development
- Phenylpiperazine Derivatives in Medicinal Chemistry : N-phenylpiperazine derivatives, including (S)-3-Phenylpiperazin-2-one, are versatile scaffolds in medicinal chemistry. They have been used in developing CNS disorder treatments, demonstrating their "druglikeness." Despite being primarily associated with CNS structures, these derivatives hold potential in various therapeutic fields through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).
Pharmacological Activity
Selective Alpha 1-Adrenoceptor Antagonists : Compounds containing (S)-3-Phenylpiperazin-2-one showed high binding affinity for alpha 1-adrenoceptor, suggesting potential as antihypertensive agents. Structural modifications influence their pharmacological activity, highlighting the significance of the phenylpiperazine moiety in drug design (Chern et al., 1993).
Molecular Docking and Binding Studies : N-phenylpiperazine derivatives, including (S)-3-Phenylpiperazin-2-one, have been studied for their binding mechanisms to α1A-adrenoceptor using molecular docking and affinity chromatography. These studies provide insights into the structural requirements for effective binding, essential for developing cardiovascular drugs (Zhao et al., 2015).
Molecular Characterization and Synthesis
- Quantum Chemical Calculations and Molecular Docking : Research involving 1-phenylpiperazin-1,4-diium nitrate monohydrate, related to (S)-3-Phenylpiperazin-2-one, provided insights into molecular geometry and biological activities. Such studies are crucial for understanding the interactions and potential applications of phenylpiperazine derivatives in therapeutics (Noureddine et al., 2021).
Therapeutic Applications and Effects
Anti-obesity Potential : Some pyrrolidin-2-one derivatives, structurally related to (S)-3-Phenylpiperazin-2-one, have shown potential in reducing body weight in animal models, indicating the possibility of developing new anti-obesity drugs based on this scaffold (Dudek et al., 2016).
Renin Inhibitors for Cardiovascular Diseases : Derivatives of (S)-3-Phenylpiperazin-2-one have shown promise as renin inhibitors, useful in treating cardiovascular diseases. These compounds exhibit high selectivity and oral bioavailability, essential for effective cardiovascular therapy (Nakamura et al., 2012).
Synthesis and Structural Analysis
- Novel Synthesis Methods : Advanced methods for synthesizing phenylpiperazin-2-ones, including (S)-3-Phenylpiperazin-2-one, have been developed. These methods provide efficient routes for producing these compounds, essential for pharmaceutical applications (Gallicchio & Bell, 2009).
Propriétés
IUPAC Name |
(3S)-3-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFHKBGGZHQAX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)

![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)




![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)


![7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387715.png)